N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-19(16-7-3-5-13-4-1-2-6-15(13)16)22-21-24-23-20(28-21)14-8-9-17-18(12-14)27-11-10-26-17/h1-9,12H,10-11H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITENJMXIGPGJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds that contain sulfonamide and benzodioxane fragments have been reported to exhibit antibacterial properties. They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth. Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi, and protists. One common example of a biofilm is dental plaque, a slimy buildup of bacteria that forms on the surfaces of teeth.
Biochemical Pathways
The inhibition of bacterial biofilm growth suggests that it may interfere with the quorum sensing pathways of bacteria. Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract and metabolized in the liver. The inactive compounds are excreted through bile or feces.
Result of Action
Similar compounds have shown to inhibit bacterial biofilm growth, which could potentially lead to the disruption of bacterial colonies and a decrease in bacterial infections.
Biochemical Analysis
Biochemical Properties
The compound has shown potential as an antibacterial agent, with studies indicating that it can inhibit the growth of bacterial biofilms, specifically against Escherichia coli and Bacillus subtilis.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and overall pharmacological effects, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Oxadiazole ring : Known for various biological activities.
- Benzamide moiety : Contributes to its interaction with biological targets.
- Dioxin structure : Enhances lipophilicity and bioavailability.
These structural characteristics are pivotal in determining the compound's biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate strong bactericidal effects against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| N-[5-(2,3-dihydro... | MRSA | 16 µg/mL |
2. Anticancer Properties
The anticancer potential of the compound has been explored in various studies. The mechanism often involves the inhibition of specific enzymes related to cancer progression. For example, derivatives have shown cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with some compounds leading to increased cell viability at lower concentrations .
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) after 48h |
|---|---|---|---|
| N-[5-(2,3-dihydro... | A549 | 100 | 75 |
| N-[5-(2,3-dihydro... | HepG2 | 50 | 80 |
The biological activity of this compound likely involves:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant activity against resistant strains .
- Cytotoxicity Assessment : Another study focused on assessing cytotoxicity in L929 normal cells and various cancer cell lines. The findings suggested that while some derivatives were toxic at high concentrations, others showed increased viability in treated cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxadiazole Core
Aromatic/Electron-Donating Groups
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (): Replaces the benzodioxin group with a 4-methoxybenzyl substituent. The thioate (C=S) group replaces the carboxamide (CONH2), reducing hydrogen-bonding capacity but increasing lipophilicity. Synthesized via reflux with ethanol and KOH, yielding reddish-brown crystals after recrystallization (82% yield) .
Halogenated Substituents
Sulfonyl and Sulfanyl Modifications
Heterocycle Replacements
Extended Pharmacophores in Complex Molecules
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoylamino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): A structurally complex derivative with a difluoropropanoyl-amino side chain and indazole core. Used as a glucocorticoid receptor (GR) tracer in vivo, highlighting the benzodioxin group’s role in receptor targeting .
Tabulated Comparison of Key Analogs
Q & A
Q. What are the standard synthesis protocols for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling a naphthalene-1-carboxamide moiety with a 1,3,4-oxadiazole ring substituted with a benzodioxane group. Key steps include:
- Cyclocondensation of hydrazide derivatives with carboxylic acids under reflux in ethanol or DMF .
- Monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
- Structural confirmation using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, oxadiazole carbons at δ 165–170 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
- Data Validation : Compare spectral data with structurally analogous compounds, such as benzodioxane-containing oxadiazoles from Ahmed et al. (2011) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Critical for confirming regiochemistry of the oxadiazole ring and benzodioxane substitution pattern .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- HPLC-PDA : Assess purity (>95% required for pharmacological studies) .
- Reference Data : See comparative NMR shifts for benzodioxane derivatives in Ahmed et al. (2011) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?
- Strategies :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzodioxane ring to improve target binding .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes like α-glucosidase or acetylcholinesterase .
- Case Study : Analogous compounds with 2,5-dichlorophenyl substitutions showed 2–3× higher inhibitory activity against α-glucosidase .
Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Methodology :
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 technical replicates to assess reproducibility .
- Meta-Analysis : Compare data across studies (e.g., Ahmed et al. (2011) vs. Khan et al. (2023)) to identify confounding variables .
Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?
- Optimization :
- Solvent Screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalysis : Use nano-catalysts (e.g., CuO nanoparticles) to improve cyclocondensation efficiency .
- Case Data : Ethanol reflux achieved 65% yield vs. 78% with DMF, but required post-synthesis detoxification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
